NAAA Inhibitory Potency: 7-Methoxy-2,3-diphenyl-4H-chromen-4-one Demonstrates Nanomolar IC50, Differentiating from Dihydroxy Analogs
7-Methoxy-2,3-diphenyl-4H-chromen-4-one potently inhibits human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 73 nM [1]. In contrast, the structurally related 5,7-dihydroxy-2,3-diphenylchromen-4-one exhibits negligible activity against NAAA (no reported inhibition) and instead shows only weak activity against GSK3β (EC50 = 24.6 µM) [2]. The methoxy substitution pattern is therefore critical for NAAA target engagement.
| Evidence Dimension | NAAA enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 73 nM |
| Comparator Or Baseline | 5,7-dihydroxy-2,3-diphenylchromen-4-one; no reported NAAA inhibition; GSK3β EC50 = 24.6 µM |
| Quantified Difference | Target compound is >300-fold more potent for NAAA inhibition relative to the dihydroxy analog's primary reported activity |
| Conditions | Recombinant human NAAA expressed in HEK293 cells; preincubation 10 min |
Why This Matters
For researchers investigating NAAA as a therapeutic target for inflammatory or pain conditions, this compound provides a validated, potent chemical probe with nanomolar activity, whereas generic chromone analogs are ineffective.
- [1] BindingDB. BDBM50151057 (CHEMBL3770726): IC50 = 73 nM for human NAAA. Accessed 2025. View Source
- [2] BindingDB. BDBM69844: 5,7-dihydroxy-2,3-diphenylchromen-4-one GSK3β EC50 = 2.46E+4 nM. Accessed 2025. View Source
